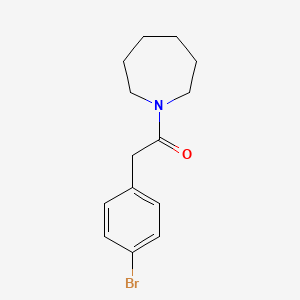

1-(Azepan-1-yl)-2-(4-bromophenyl)ethan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(azepan-1-yl)-2-(4-bromophenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO/c15-13-7-5-12(6-8-13)11-14(17)16-9-3-1-2-4-10-16/h5-8H,1-4,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDSQYPIECGFRON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azepan-1-yl)-2-(4-bromophenyl)ethan-1-one typically involves the following steps:

Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Bromophenyl Group: This step often involves a halogenation reaction where a phenyl group is brominated using reagents like bromine or N-bromosuccinimide (NBS).

Coupling of the Two Moieties: The final step involves coupling the azepane ring with the bromophenyl group through a suitable linker, often using reagents like Grignard reagents or organolithium compounds.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

1-(Azepan-1-yl)-2-(4-bromophenyl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

Synthesis Pathways

The synthesis of 1-(azepan-1-yl)-2-(4-bromophenyl)ethan-1-one typically involves several steps:

- Formation of the Azepane Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Bromination : The introduction of the bromophenyl group is usually performed using bromination agents like N-bromosuccinimide.

- Final Product Formation : The final compound is obtained through condensation reactions involving the azepane derivative and a suitable ketone.

Medicinal Chemistry

This compound has shown promise in medicinal chemistry due to its potential therapeutic properties:

- Anti-Cancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines, potentially through mechanisms involving enzyme inhibition or receptor modulation.

- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, making it a candidate for developing new anti-inflammatory drugs.

Material Science

In material science, this compound can serve as a building block for synthesizing new materials with specific properties:

- Conductive Polymers : By incorporating this compound into polymer matrices, researchers can develop materials with enhanced electrical conductivity.

- Fluorescent Materials : The unique structure may allow for the creation of fluorescent materials useful in various applications, including sensors and imaging technologies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound's indole-like structure can bind to enzymes, potentially inhibiting their function.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways relevant to various physiological processes.

Similar Compounds

To highlight the uniqueness of this compound, it can be compared to other azepane derivatives or brominated compounds:

| Compound Name | Structure | Applications |

|---|---|---|

| 1-(Azepan-1-yl)-4-chlorophthalazine | Contains a chlorinated phenyl group | Potential anti-cancer properties |

| 4-(1-Azepanylmethyl)-3-hydroxy-6H-benzo[c]chromen-6-one | Features a chromene structure | Investigated for neuroprotective effects |

The combination of azepane, bromophenyl, and other functional groups in this compound confers distinct chemical and biological properties not commonly found in other compounds.

Mechanism of Action

The mechanism of action of 1-(Azepan-1-yl)-2-(4-bromophenyl)ethan-1-one would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The azepane ring and bromophenyl group can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Triazole Derivatives

Triazole-containing analogs of the target compound, such as 1-(Azepan-1-yl)-2-[4-(2-methoxyphenyl)-1H-1,2,3-triazol-1-yl]ethan-1-one (2dah) , demonstrate how substituent variations influence physicochemical and biological properties:

| Property | Target Compound | 2dah (Triazole Derivative) |

|---|---|---|

| Molecular Formula | C₁₃H₁₆BrNO | C₁₉H₂₄BrN₅O₂ |

| Yield | N/A (Discontinued) | 88% (solid-phase synthesis) |

| ¹H NMR (δ, ppm) | Not reported | 7.40–7.38 (m, aromatic) |

| Bioactivity | Intermediate | Antifungal/antibacterial |

Triazole derivatives exhibit enhanced yields (88–99%) compared to the target compound, attributed to efficient click chemistry methodologies . The introduction of electron-donating groups (e.g., methoxy) on the triazole ring increases solubility and modulates bioactivity .

Benzimidazotriazole Derivatives

Compounds like 1-(4-bromophenyl)-2-(2-(thiazol-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one (22c) highlight the impact of fused heterocyclic systems:

| Property | Target Compound | 22c (Benzimidazotriazole) |

|---|---|---|

| Molecular Formula | C₁₃H₁₆BrNO | C₂₁H₁₅BrN₅O |

| Yield | N/A | 77% (solution-phase) |

| ¹³C NMR (δ, ppm) | Not reported | 190.0 (ketone), 150.2–110.7 (heterocyclic) |

| Bioactivity | Intermediate | Anticancer (in vitro) |

These derivatives exhibit lower yields (77%) than triazoles due to the complexity of multi-step syntheses . The benzimidazotriazole core enhances π-π stacking interactions, improving binding to biological targets like kinases .

Nitroimidazole Hybrids

The Schiff base hybrid (E)-N’-[1-(4-Bromophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylidene] isonicotinohydrazide (78) demonstrates synergistic effects of nitroimidazole and hydrazide moieties:

| Property | Target Compound | 78 (Nitroimidazole Hybrid) |

|---|---|---|

| Molecular Formula | C₁₃H₁₆BrNO | C₁₇H₁₅BrN₆O₃ |

| Yield | N/A | 65–70% (two-step synthesis) |

| Bioactivity | Intermediate | Antibacterial (MIC = 7.1 µM vs. E. coli) |

The nitro group in 78 enhances electrophilicity, improving interaction with bacterial enzymes . However, multi-step syntheses reduce overall efficiency compared to triazoles.

Thioether and Sulfanyl Derivatives

Compounds like 1-(4-bromophenyl)-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one (K297-0214) emphasize sulfur-based modifications:

| Property | Target Compound | K297-0214 (Sulfanyl Derivative) |

|---|---|---|

| Molecular Formula | C₁₃H₁₆BrNO | C₂₅H₂₁BrN₃OS |

| Bioactivity | Intermediate | Kinase inhibition (potential anticancer) |

The sulfanyl group introduces hydrogen-bonding capabilities, enhancing target affinity . However, steric bulk from the quinazoline ring may reduce solubility.

Key Findings and Trends

- Synthetic Efficiency : Triazole derivatives (88–99% yields) outperform benzimidazotriazoles (77%) and nitroimidazoles (65–70%) due to streamlined syntheses .

- Bioactivity Modulation : Electron-withdrawing groups (e.g., bromo, nitro) enhance antimicrobial activity, while bulky heterocycles (e.g., benzimidazotriazole) improve target selectivity .

- Physicochemical Properties : Thioether and sulfanyl derivatives exhibit improved hydrogen bonding but face solubility challenges, whereas methoxy-substituted triazoles balance solubility and potency .

Biological Activity

1-(Azepan-1-yl)-2-(4-bromophenyl)ethan-1-one is a compound that has garnered interest in medicinal chemistry due to its unique structural features, which include an azepane ring and a brominated phenyl group. These structural components may confer significant biological activities, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

- Molecular Formula : C12H14BrN

- Molecular Weight : Approximately 296.20 g/mol

- Structure : The compound consists of an azepane ring attached to a 4-bromophenyl group through an ethanone linkage.

Biological Activity Overview

The biological activity of this compound is inferred from the activities of structurally similar compounds. While specific data on this compound is limited, the following activities have been associated with similar thioether-containing compounds:

- Antimicrobial Activity : Compounds with thioether functionalities often exhibit antimicrobial properties, suggesting potential effectiveness against various pathogens.

- Anti-inflammatory Properties : The presence of the bromophenyl group may enhance anti-inflammatory effects due to its electron-withdrawing characteristics, which can influence receptor interactions and signaling pathways.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors, modulating their activity and triggering downstream biochemical pathways. This interaction could lead to therapeutic effects in various disease models.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, a comparison with similar compounds is useful:

These comparisons highlight that compounds with similar structures often exhibit significant pharmacological properties.

Case Studies and Research Findings

While specific studies on this compound are scarce, research on related compounds provides insights into its potential applications:

- Antimicrobial Studies : A study on thioether-containing compounds demonstrated their effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties.

- Anti-inflammatory Research : Investigations into compounds with brominated phenyl groups have shown promise in reducing inflammation in animal models, indicating a possible therapeutic role for our compound in inflammatory diseases .

- Pharmacokinetic Studies : Preliminary pharmacokinetic profiling of structurally analogous compounds suggests that modifications to the azepane ring could enhance bioavailability and receptor binding affinity, warranting further exploration for this compound .

Q & A

Basic: What are the key steps and reagents required for synthesizing 1-(Azepan-1-yl)-2-(4-bromophenyl)ethan-1-one?

Answer:

The synthesis typically involves a multi-step process starting with aromatic precursors. For example:

Friedel-Crafts Acylation : React 4-bromophenylacetyl chloride with azepane in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the ketone backbone.

Functional Group Modifications : Subsequent steps may include halogenation or cyclization, depending on the target substituents.

Key reagents include anhydrous solvents (e.g., dichloromethane), catalysts (e.g., nickel complexes for cross-coupling reactions), and inert atmospheres to prevent oxidation .

Advanced: How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Answer:

Optimization strategies include:

- Catalyst Screening : Use bis(1,5-cyclooctadiene)nickel (0) with phosphine ligands to enhance coupling efficiency.

- Temperature Control : Reactions performed at 60°C in toluene/water mixtures improve solubility and kinetics.

- Statistical Design : Employ Design of Experiments (DoE) to assess variables like solvent polarity, stoichiometry, and reaction time.

Data from high-throughput screening (HTS) can identify optimal conditions, with yields >60% reported under controlled inert atmospheres .

Basic: What safety precautions are critical when handling this compound in the laboratory?

Answer:

Based on safety data sheets (SDS):

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation exposure (classified as Acute Toxicity Category 4 via inhalation) .

- Storage : Keep in sealed containers at 2–8°C in a dry, dark environment.

Emergency protocols include rinsing skin with soap/water for 15 minutes and seeking medical attention for ingestion .

Advanced: How should researchers resolve contradictions in safety data (e.g., "no known hazard" vs. acute toxicity classifications)?

Answer:

Source Evaluation : Prioritize data from peer-reviewed studies or regulatory bodies (e.g., ECHA) over vendor SDS.

Experimental Validation : Conduct acute toxicity assays (e.g., OECD Test Guideline 423) to confirm hazards.

Contextual Analysis : Note that discrepancies may arise from incomplete characterization (e.g., "for R&D use only" disclaimers) .

Basic: What analytical methods are recommended for characterizing this compound?

Answer:

- Spectroscopy :

- NMR : ¹H/¹³C NMR to confirm structure (e.g., aromatic proton shifts at δ 7.2–7.8 ppm).

- MS : High-resolution mass spectrometry (HRMS) for molecular weight verification.

- Chromatography : HPLC with UV detection (λ ~254 nm) to assess purity (>95%).

- Crystallography : Single-crystal X-ray diffraction for absolute configuration determination .

Advanced: What methodologies are suitable for evaluating its biological activity in vitro?

Answer:

- Antimicrobial Assays : Broth microdilution (CLSI guidelines) to determine MIC against Gram-positive/negative bacteria.

- Cytotoxicity Screening : MTT assay on human cell lines (e.g., HEK293) to assess IC₅₀ values.

- Mechanistic Studies : Fluorescence quenching to probe interactions with DNA or proteins .

Advanced: How can structure-activity relationships (SAR) be studied for derivatives of this compound?

Answer:

- Synthetic Modifications : Introduce substituents (e.g., electron-withdrawing groups on the phenyl ring) and test activity.

- Computational Modeling : Docking studies (AutoDock Vina) to predict binding affinities with biological targets.

- Statistical Analysis : Use multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .

Basic: What are the stability profiles of this compound under varying storage conditions?

Answer:

- Thermal Stability : Decomposes at >150°C; store at room temperature or below.

- Light Sensitivity : Degrades under UV exposure; use amber glass vials.

- Humidity Control : Hygroscopic; store with desiccants (e.g., silica gel) .

Advanced: How can computational modeling aid in predicting the compound’s reactivity or pharmacokinetics?

Answer:

- DFT Calculations : Gaussian 09 to map reaction pathways (e.g., transition states for acylation).

- ADME Prediction : SwissADME to estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions.

- Molecular Dynamics (MD) : Simulate binding kinetics with targets like kinases or GPCRs .

Advanced: How does this compound compare to structural analogs (e.g., 4-chloro or 4-iodo derivatives) in terms of reactivity and bioactivity?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.